molecular formula C20H21N3O3S B2563805 N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide CAS No. 1007267-23-3

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide

Cat. No.: B2563805
CAS No.: 1007267-23-3
M. Wt: 383.47
InChI Key: PZECVFWRBRAJPD-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide is a synthetic organic compound that belongs to the class of sulfinylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized by the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

    Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst.

    Benzylation: The final step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding thioether derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide can be compared with other similar compounds, such as:

    Phenoxyacetamide derivatives: These compounds share a similar acetamide backbone but differ in the substituents attached to the phenyl ring.

    Imidazole derivatives: Compounds with an imidazole ring and various substituents, which may exhibit different biological activities.

    Sulfinylacetamide derivatives: Compounds with a sulfinyl group attached to the acetamide backbone, which may have different chemical reactivity and applications.

Properties

IUPAC Name

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-18(16-8-10-17(26-2)11-9-16)13-22-20(23)27(25)14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZECVFWRBRAJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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